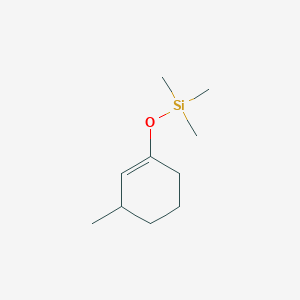
Cyclohexene, 3-methyl-1-(trimethylsilyloxy)-
Cat. No. B8725068
M. Wt: 184.35 g/mol
InChI Key: KXXKKGFCNVGDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260395B2
Procedure details


Under nitrogen atmosphere, a suspension of N,N,N′,N′-tetramethylethylenediamine (0.94 mL, 6.24 mmol) and copper iodide (0.42 g, 2.18 mmol) in anhydrous tetrahydrofuran (4 mL) was stirred at room temperature for 5 minutes. The reaction mixture was cooled to −78° C. and a 1.6 M methyl lithium solution in diethyl ether (1.30 mL, 2.08 mmol) was added. After stirring for 20 minutes at the same temperature, trimethylsilyl chloride (0.66 mL, 5.20 mmol) and a solution of cyclohexenone (0.20 g, 2.08 mmol) in anhydrous tetrahydrofuran (2 mL) were added. The reaction mixture was stirred 20 minutes at −78° C. and quenched with a saturated solution of ammonium chloride (10 mL). Diethyl ether (20 mL) was added and the mixture was allowed to reach room temperature. Layers were separated and the organic layer was successively washed with 0.5N hydrochloric acid (15 mL), and a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (dichloromethane) to provide trimethyl[(3-methylcyclohex-1-en-1-yl)oxy]silane (17a) (0.20 g, 1.08 mmol, 52%).








Yield
52%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4]N(C)C.C[Li].C(OCC)C.[CH3:16][Si:17](Cl)([CH3:19])[CH3:18].[C:21]1(=[O:27])[CH2:26]C[CH2:24][CH:23]=[CH:22]1>O1CCCC1.[Cu](I)I>[CH3:16][Si:17]([CH3:19])([CH3:18])[O:27][C:21]1[CH2:22][CH2:23][CH2:24][CH:3]([CH3:4])[CH:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCCC1)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred 20 minutes at −78° C.
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with a saturated solution of ammonium chloride (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether (20 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was successively washed with 0.5N hydrochloric acid (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica gel (dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](OC1=CC(CCC1)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.08 mmol | |
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
